molecular formula C16H22O4 B8077370 Ethyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate

Ethyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate

Cat. No.: B8077370
M. Wt: 278.34 g/mol
InChI Key: IGAGMTJUWWTEGP-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinct chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Ethyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Ethyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A cephalosporin used for its antibacterial activity.

    CID 5479530: Also a cephalosporin with antibacterial properties.

Uniqueness

Ethyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate stands out due to its unique chemical structure and reactivity, which may offer distinct advantages over similar compounds

Properties

IUPAC Name

ethyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-19-16(18)15(17)7-5-6-10-20-14-9-8-12(2)13(3)11-14/h8-9,11H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAGMTJUWWTEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCOC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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